molecular formula C9H19N B1442261 2-(3-Methylcyclohexyl)ethan-1-amine CAS No. 1057674-38-0

2-(3-Methylcyclohexyl)ethan-1-amine

Cat. No.: B1442261
CAS No.: 1057674-38-0
M. Wt: 141.25 g/mol
InChI Key: BFZWLRTYKGGBFP-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, featuring a methyl group at the 3-position and an ethylamine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexane derivatives. One common method is the reductive amination of 3-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and amides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methylcyclohexyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the binding pocket .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylcyclohexyl)ethan-1-amine
  • 2-(4-Methylcyclohexyl)ethan-1-amine
  • 2-(3-Ethylcyclohexyl)ethan-1-amine

Uniqueness

2-(3-Methylcyclohexyl)ethan-1-amine is unique due to the specific positioning of the methyl group on the cyclohexane ring, which can influence its steric and electronic properties. This positioning can affect the compound’s reactivity and binding affinity in biological systems, making it distinct from its isomers .

Properties

IUPAC Name

2-(3-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZWLRTYKGGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307387
Record name 3-Methylcyclohexaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057674-38-0
Record name 3-Methylcyclohexaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057674-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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